molecular formula C14H12N4O4 B11103848 N'-[(4-methyl-3-nitrophenyl)carbonyl]pyridine-4-carbohydrazide

N'-[(4-methyl-3-nitrophenyl)carbonyl]pyridine-4-carbohydrazide

Cat. No.: B11103848
M. Wt: 300.27 g/mol
InChI Key: JVEKHNBXUUNWBI-UHFFFAOYSA-N
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Description

4-METHYL-3-NITRO-N’~1~-(4-PYRIDYLCARBONYL)BENZOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitro group, a pyridylcarbonyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-NITRO-N’~1~-(4-PYRIDYLCARBONYL)BENZOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 4-methylpyridine to obtain 4-methyl-3-nitropyridine . This intermediate is then subjected to further reactions to introduce the pyridylcarbonyl and benzohydrazide groups. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of 4-METHYL-3-NITRO-N’~1~-(4-PYRIDYLCARBONYL)BENZOHYDRAZIDE may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-NITRO-N’~1~-(4-PYRIDYLCARBONYL)BENZOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can participate in reduction reactions, often using hydrogenation catalysts.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-METHYL-3-NITRO-N’~1~-(4-PYRIDYLCARBONYL)BENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-METHYL-3-NITRO-N’~1~-(4-PYRIDYLCARBONYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitro and pyridylcarbonyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to the modulation of biological pathways, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-3-NITRO-N’~1~-(4-PYRIDYLCARBONYL)BENZOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

N'-(4-methyl-3-nitrobenzoyl)pyridine-4-carbohydrazide

InChI

InChI=1S/C14H12N4O4/c1-9-2-3-11(8-12(9)18(21)22)14(20)17-16-13(19)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,19)(H,17,20)

InChI Key

JVEKHNBXUUNWBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=NC=C2)[N+](=O)[O-]

solubility

>45 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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